tert-butyl2-(pent-4-yn-1-yloxy)acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(pent-4-yn-1-yloxy)acetate typically involves the reaction of tert-butyl bromoacetate with pent-4-yn-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions . The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(pent-4-yn-1-yloxy)acetate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or ketones.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions to form different esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium alkoxides or amines are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various esters or ethers depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 2-(pent-4-yn-1-yloxy)acetate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(pent-4-yn-1-yloxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-(prop-2-yn-1-yloxy)acetate: Similar structure but with a prop-2-yn-1-yloxy group instead of a pent-4-yn-1-yloxy group.
tert-Butyl pent-4-yn-1-ylcarbamate: Contains a carbamate group instead of an acetate group.
Uniqueness
tert-Butyl 2-(pent-4-yn-1-yloxy)acetate is unique due to its specific alkyne and ester functionalities, which make it a versatile intermediate in organic synthesis. Its structure allows for various chemical modifications, making it valuable in research and industrial applications .
Properties
IUPAC Name |
tert-butyl 2-pent-4-ynoxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-5-6-7-8-13-9-10(12)14-11(2,3)4/h1H,6-9H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEFBBCNZGRLID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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